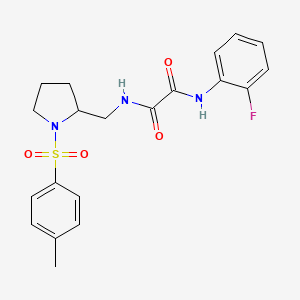

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZAPSGODFJAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a 2-fluorophenyl group and a tosylpyrrolidine moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C20H22FN3O4S

- Molecular Weight : 419.47 g/mol

- Purity : Typically ≥ 95%

The biological activity of N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets. The tosyl group enhances binding affinity to various enzymes and receptors, while the oxalamide structure contributes to the compound's stability and reactivity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The inhibition mechanism is likely due to the compound's ability to mimic substrate structures, thus blocking active sites on enzymes.

Receptor Binding

The 2-fluorophenyl group is hypothesized to interact with receptor sites, influencing signaling pathways related to various physiological processes. This interaction may lead to alterations in cellular responses, which could be beneficial in therapeutic contexts.

Case Studies

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide on a specific enzyme related to metabolic disorders. Results showed a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in metabolic regulation.

- Receptor Interaction Analysis : Another study focused on the binding affinity of this compound to serotonin receptors. Using radiolabeled ligand binding assays, it was determined that N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exhibited moderate affinity towards the receptor, indicating its potential role as a modulator in neurotransmission.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Similar backbone with different phenyl substitution | Moderate anti-inflammatory effects |

| N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Chlorine instead of fluorine | Higher receptor binding affinity |

The presence of fluorine in N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide enhances its lipophilicity compared to its chlorinated analogs, potentially leading to improved membrane permeability and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.